

# Discovery and history of 1H-indazole-4-carbohydrazide

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## Compound of Interest

Compound Name: **1H-indazole-4-carbohydrazide**

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An In-depth Technical Guide on the Discovery and History of **1H-Indazole-4-Carbohydrazide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.<sup>[1]</sup> This technical guide provides a comprehensive exploration of **1H-indazole-4-carbohydrazide**, a versatile derivative that serves as both a significant pharmacophore and a key synthetic intermediate. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its evolution is intrinsically linked to the broader history of indazole chemistry. This guide traces the foundational discoveries of the indazole ring system, elucidates the logical synthetic pathways to **1H-indazole-4-carbohydrazide**, details its characterization, and discusses its strategic importance in modern drug discovery.

## Part 1: Foundational History and Synthesis of the Indazole Scaffold

The journey of the indazole nucleus begins in the late 19th century. The first synthesis of an indazole derivative is widely credited to Emil Fischer in the 1880s.<sup>[2][3]</sup> His pioneering work involved the thermal cyclization of ortho-hydrazino cinnamic acid, which unexpectedly yielded

the fused heterocyclic system he named "indazole."<sup>[2]</sup> This foundational discovery opened the door to the exploration of a new class of compounds.

The indazole structure, a bicyclic system comprising a benzene ring fused to a pyrazole ring, can exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant.<sup>[4][5]</sup> Following Fischer's initial breakthrough, a variety of synthetic methods were developed to construct this core scaffold.

## Classic Synthetic Routes:

- Jacobson Indazole Synthesis: This method involves the oxidation of 2-hydrazinyl-1-methylbenzene (o-tolylhydrazine) with reagents like mercuric oxide, leading to the formation of the indazole ring.
- Condensation Reactions: A common and versatile approach involves the condensation of ortho-hydroxybenzaldehydes or ketones with hydrazine hydrochloride, typically under reflux conditions, to yield functionalized 1H-indazoles.<sup>[5][6]</sup>

## Modern Synthetic Strategies:

The 20th and 21st centuries have seen the advent of more sophisticated and efficient methods, many employing transition metal catalysis:

- Palladium-Catalyzed Cross-Coupling: Reactions between substrates like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provide a powerful route to the indazole core.<sup>[7]</sup>
- [3+2] Cycloaddition: The annulation of arynes with hydrazones or related diazo compounds has emerged as a robust method for constructing the 1H-indazole skeleton.<sup>[8][9]</sup>
- Metal-Free C-H Amination: More recent developments focus on environmentally benign, metal-free approaches, such as the oxidative C-N bond formation from arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).<sup>[4][7]</sup>

These diverse synthetic methodologies have been crucial in providing access to a wide array of substituted indazoles, enabling extensive investigation into their biological properties.

## Part 2: The Strategic Importance of the Carbohydrazide Moiety

While the indazole core is the foundational pharmacophore, its biological activity is finely tuned by the nature and position of its substituents. Functionalization at the C4 position, in particular, has been explored for developing novel therapeutics, including allosteric glucokinase activators for type 2 diabetes.[\[10\]](#)

The carbohydrazide functional group (-CONHNH<sub>2</sub>) is a highly valuable moiety in medicinal chemistry for several reasons:

- **Pharmacophoric Contribution:** The hydrazide group itself can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
- **Synthetic Versatility:** It serves as an exceptionally versatile synthetic handle. The terminal -NH<sub>2</sub> group can be readily reacted with aldehydes, ketones, and carboxylic acids to generate extensive libraries of hydrazones and diacylhydrazines, respectively, allowing for rapid structure-activity relationship (SAR) exploration.[\[11\]](#)
- **Bioisosteric Replacement:** The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, offering a way to modulate physicochemical properties like solubility, polarity, and metabolic stability.

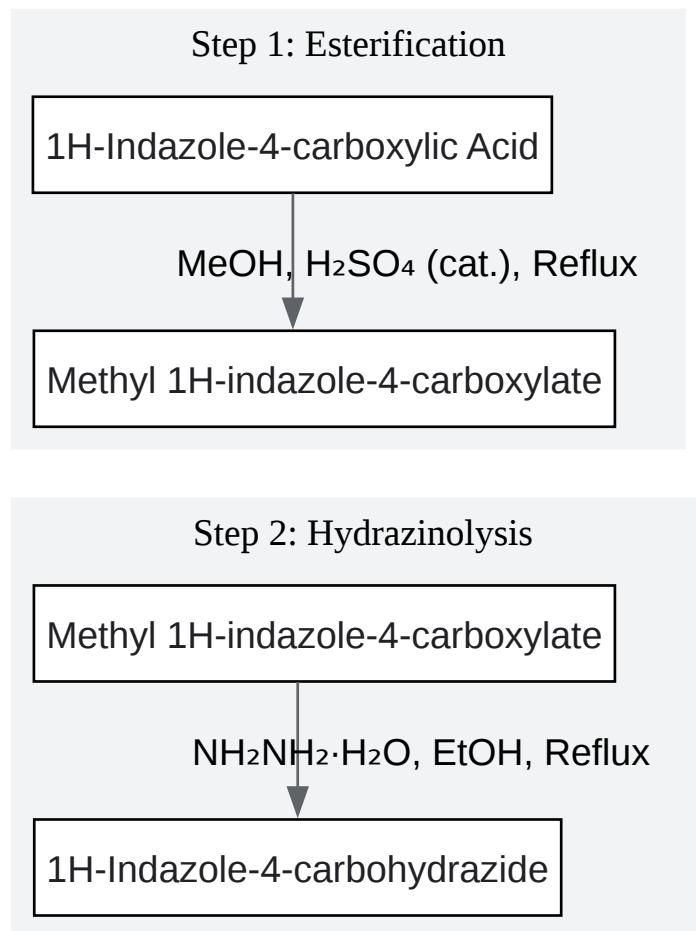
The introduction of a carbohydrazide at the C4 position of the 1H-indazole ring thus creates a molecule with significant potential as both a final active compound and a key intermediate for further chemical elaboration.

## Part 3: Synthesis and Characterization of 1H-Indazole-4-Carbohydrazide

The synthesis of **1H-indazole-4-carbohydrazide** is not explicitly detailed in early literature but can be reliably achieved through a logical, multi-step sequence starting from a suitable precursor. The most common and efficient pathway involves the conversion of 1H-indazole-4-carboxylic acid or its corresponding ester.

## Proposed Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the commercially available or synthetically accessible 1H-indazole-4-carboxylic acid.



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Caption: Synthetic pathway for **1H-indazole-4-carbohydrazide**.

## Detailed Experimental Protocol

### Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-indazole-4-carboxylic acid (1.0 eq).
- Reagents: Add methanol (MeOH) as the solvent, typically in a concentration of 0.1-0.2 M. Add a catalytic amount of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, ~2-5 mol%).

- Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary.

### Step 2: Synthesis of **1H-Indazole-4-carbohydrazide**

- Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the Methyl 1H-indazole-4-carboxylate (1.0 eq) from the previous step in ethanol ( $\text{EtOH}$ ).
- Reagent Addition: Add hydrazine hydrate ( $\text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O}$ , typically 1.5-3.0 eq) to the solution at room temperature.
- Reaction: Heat the resulting solution to reflux and maintain for 4-8 hours, monitoring by TLC until the starting ester is consumed.[11]
- Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product, **1H-indazole-4-carbohydrazide**, often precipitates from the solution as a solid.
- Purification: Collect the solid by filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual impurities.[11] Dry the product under vacuum to yield the pure carbohydrazide.

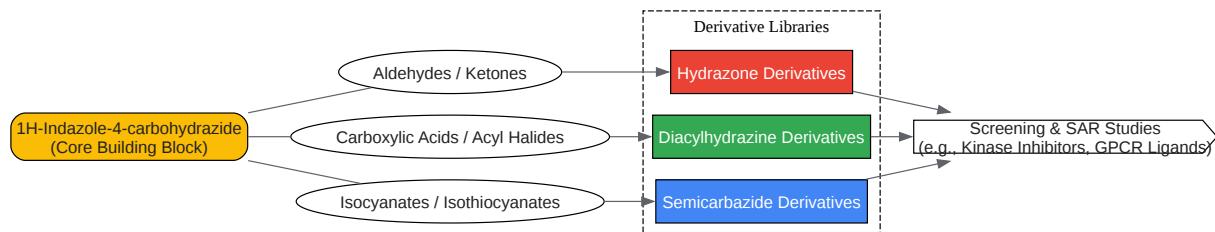
## Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **1H-indazole-4-carbohydrazide** would be confirmed using standard analytical techniques.

Property	Predicted/Typical Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>4</sub> O
Molecular Weight	176.18 g/mol
Appearance	White to off-white crystalline solid
<sup>1</sup> H NMR (in DMSO-d <sub>6</sub> )	Peaks corresponding to aromatic protons ( $\delta$ 7-8 ppm), NH and NH <sub>2</sub> protons (broad singlets, variable $\delta$ ), and the indazole N-H proton (broad singlet, $\delta$ >13 ppm).
<sup>13</sup> C NMR (in DMSO-d <sub>6</sub> )	Signals for aromatic carbons and the carbonyl carbon (C=O) typically appearing around $\delta$ 160-170 ppm.
Mass Spec. (ESI+)	[M+H] <sup>+</sup> at m/z 177.07
IR Spectroscopy (KBr)	Characteristic absorptions for N-H stretching (3200-3400 cm <sup>-1</sup> ), C=O stretching (amide I band, ~1650 cm <sup>-1</sup> ), and aromatic C-H stretching.

## Part 4: Role in Drug Discovery and Medicinal Chemistry

**1H-indazole-4-carbohydrazide** is a strategic building block for the synthesis of novel therapeutic agents. Its bifunctional nature—a stable heterocyclic core and a reactive hydrazide side chain—allows for diverse chemical modifications.

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Caption: Role of **1H-indazole-4-carbohydrazide** in creating diverse chemical libraries.

## Applications in Target-Oriented Synthesis:

- Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of **1H-indazole-4-carbohydrazide** can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. For example, 4-substituted-1H-indazole derivatives have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors.[4]
- GPCR Ligands: Indazole-based compounds have been developed as antagonists for receptors like the serotonin 5-HT<sub>3</sub> receptor (e.g., Granisetron).[1] The carbohydrazide moiety can be elaborated to introduce functionalities that interact with the extracellular loops or transmembrane domains of G-protein coupled receptors.
- Antimicrobial Agents: The carbohydrazide group and its derived hydrazones are known to possess antibacterial and antifungal properties.[7] The combination of this functionality with the indazole core presents a promising strategy for developing new anti-infective agents.

## Part 5: Conclusion and Future Directions

While the specific historical discovery of **1H-indazole-4-carbohydrazide** is embedded within the broader development of indazole chemistry, its importance is clear. It stands as a testament

to the enduring legacy of foundational heterocyclic chemistry, bridging the gap between early synthetic discoveries and modern, target-driven drug design. The logical and reliable synthetic routes to this compound, combined with the versatile reactivity of the carbohydrazide group, ensure its continued relevance.

Future research will likely focus on leveraging this scaffold to create novel, highly-functionalized molecules. The application of combinatorial chemistry and high-throughput screening to libraries derived from **1H-indazole-4-carbohydrazide** will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a wide range of human diseases.

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